
3,5-Diaminophenol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.06 g/mol . It is a derivative of phenol, where two amino groups are substituted at the 3 and 5 positions of the benzene ring, and it is stabilized as a dihydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminophenol dihydrochloride typically involves the reduction of 3,5-dinitrophenol. One common method is the hydrogenation of 3,5-dinitrophenol using a membrane catalyst made of an alloy consisting of 90 to 98% palladium and 2 to 10% rhodium or ruthenium . The hydrogenation is carried out in a medium of water or a 4-37% aqueous solution of hydrochloric acid at temperatures ranging from 50°C to 150°C and pressures from 1 to 60 atm .
Industrial Production Methods: In industrial settings, the production of this compound follows similar hydrogenation processes but on a larger scale. The use of commercial hydrogen and efficient catalysts ensures high yields and minimal waste production .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diaminophenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound itself is a product of the reduction of nitro compounds.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Hydrogen gas in the presence of palladium catalysts.
Substitution Reagents: Halogenating agents or acylating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Substitution Products: Various substituted phenols and anilines.
Scientific Research Applications
3,5-Diaminophenol dihydrochloride is utilized in several scientific research applications:
Chemistry: As a reagent in organic synthesis and as a reducing agent in various chemical reactions.
Biology: For immobilizing enzymes and proteins, facilitating their study and manipulation.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the dye manufacturing industry and as a color accelerator in photographic developers.
Mechanism of Action
The mechanism of action of 3,5-Diaminophenol dihydrochloride involves its function as a reducing agent and chelating agent . It facilitates the conversion of metal ions to their elemental form and stabilizes pH in biochemical assays. The compound can also immobilize biomolecules, enabling their study and manipulation .
Comparison with Similar Compounds
2,4-Diaminophenol dihydrochloride: Another diaminophenol derivative with similar applications but different substitution positions.
2,3-Diaminophenol: Used in the synthesis of benzoxazepines and benzodiazepines.
Uniqueness: 3,5-Diaminophenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it particularly valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
3,5-diaminophenol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-1-5(8)3-6(9)2-4;;/h1-3,9H,7-8H2;2*1H |
InChI Key |
VEVIIJUWVCIEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


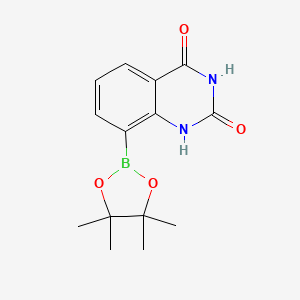
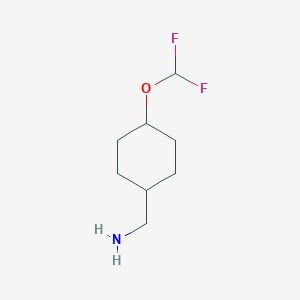
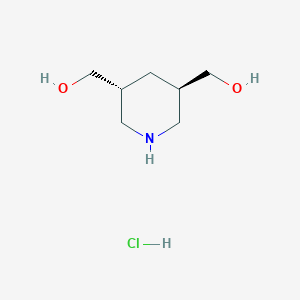

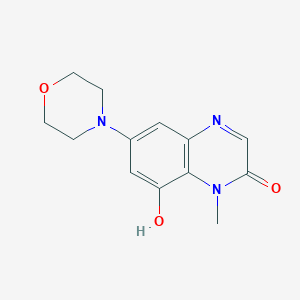

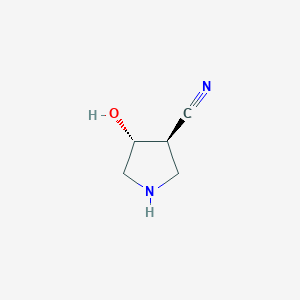


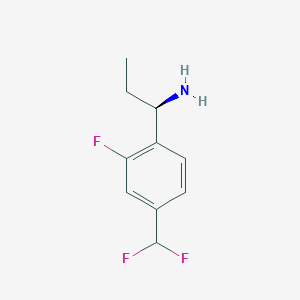
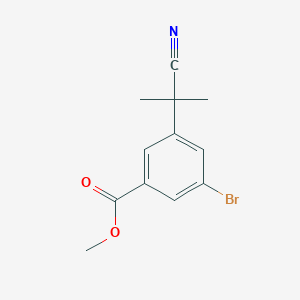

![3h-Spiro[benzofuran-2,4'-piperidin]-3-one](/img/structure/B12979435.png)
![7-Chloroimidazo[1,2-c]pyrimidin-2(3H)-one](/img/structure/B12979453.png)
